REACTION_CXSMILES
|
[C:1]1([CH:7]([C:9]([OH:11])=[O:10])[NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12]1(C)[CH:17]=CC(S(O)(=O)=O)=[CH:14][CH:13]=1.COC1CCC(OC)O1.O>CN(C)C=O>[N:8]1([CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:9]([OH:11])=[O:10])[CH:14]=[CH:13][CH:12]=[CH:17]1
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Name
|
|
Quantity
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15.1 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(N)C(=O)O
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
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COC1OC(CC1)OC
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Name
|
|
Quantity
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400 mL
|
Type
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reactant
|
Smiles
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O
|
Name
|
|
Quantity
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450 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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DISSOLUTION
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Details
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at about 95° C. all the solid product was dissolved
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Type
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TEMPERATURE
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Details
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After this time, the mixture was cooled
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Type
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TEMPERATURE
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Details
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the total mixture was cooled to between 0°-5° C
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Type
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EXTRACTION
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Details
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The mixture was extracted twice with 200 ml of ethyl ether each time
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Type
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EXTRACTION
|
Details
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The aqueous phase was extracted with 500 ml chloroform at pH 1.5
|
Type
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EXTRACTION
|
Details
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The chloroform extract
|
Type
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ADDITION
|
Details
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was treated with 600 ml water
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Type
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CUSTOM
|
Details
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After separating the phases, 500 ml of chloroform
|
Type
|
ADDITION
|
Details
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were added to the aqueous extract
|
Type
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CONCENTRATION
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Details
|
The chloroform phase was concentrated
|
Type
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CUSTOM
|
Details
|
to obtain an oil which
|
Type
|
CUSTOM
|
Details
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was crystallised from methanol-water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C(C(=O)O)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |